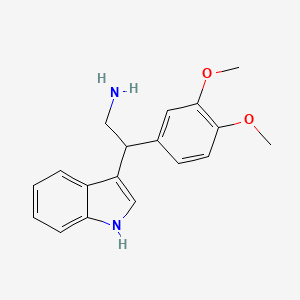![molecular formula C17H21N5O3 B7732138 2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B7732138.png)
2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrroloquinoxaline core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, followed by functionalization at specific positions to introduce the amino, hydroxypropyl, and methoxyethyl groups.
Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable quinoxaline derivative and a pyrrole precursor under acidic or basic conditions.
Final Assembly: The final step involves coupling the functionalized intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the quinoxaline core or the functional groups attached to it.
Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionaldehyde or propionic acid derivatives.
Scientific Research Applications
2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrroloquinoxaline core is known to bind to active sites of enzymes, potentially inhibiting their activity. The hydroxypropyl and methoxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and bioactivity.
N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the amino and hydroxypropyl groups, potentially altering its interaction with biological targets.
Uniqueness
The presence of both the hydroxypropyl and methoxyethyl groups in 2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide makes it unique, as these groups can enhance its solubility, bioavailability, and interaction with specific molecular targets, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-25-10-7-19-17(24)13-14-16(22(15(13)18)8-4-9-23)21-12-6-3-2-5-11(12)20-14/h2-3,5-6,23H,4,7-10,18H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVRGYPWTXIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one](/img/structure/B7732063.png)


![2-Phenylimidazo[2,1-b][1,3]benzothiazole-6-carboxylic acid](/img/structure/B7732083.png)

![4-methyl-N-{3-[(2-phenylethyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B7732102.png)
![ethyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7732112.png)



![2-[2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B7732131.png)

![4-bromo-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7732154.png)
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide](/img/structure/B7732167.png)
